molecular formula C33H50O9 B1140628 Spinosyn A 17-pseudoaglycone CAS No. 131929-68-5

Spinosyn A 17-pseudoaglycone

Cat. No.: B1140628
CAS No.: 131929-68-5
M. Wt: 590.7 g/mol
InChI Key: KSCLXDPNSMLYPU-YDZPRSSASA-N
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Description

Spinosyn A 17-pseudoaglycone is a degradation product of Spinosyn A, a naturally occurring insecticide produced by the soil bacterium Saccharopolyspora spinosa. This compound is formed through the selective hydrolysis of the forosamine saccharide at the 17-position of Spinosyn A . This compound retains the core macrolide structure of Spinosyn A but lacks the forosamine moiety, which significantly alters its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Spinosyn A 17-pseudoaglycone involves the hydrolysis of Spinosyn A under mild acidic conditions. The forosamine at the 17-position is selectively hydrolyzed to yield this compound . The reaction typically involves dissolving Spinosyn A in an appropriate solvent, such as ethanol, and adding a mild acid, such as sulfuric acid. The mixture is then heated to around 80°C for a specified duration, usually a few hours, to achieve the desired hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Saccharopolyspora spinosa to produce Spinosyn A, followed by the selective hydrolysis of the forosamine moiety. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The primary reaction leading to the formation of spinosyn A 17-pseudoaglycone involves hydrolysis of the forosamine sugar under mild acidic conditions. The reaction can be summarized as follows:

  • Reaction Conditions : Dilute aqueous sulfuric acid at elevated temperatures (80°C).

  • Reaction Equation :

Spinosyn AH2SO4Spinosyn A 17 pseudoaglycone+D forosamine\text{Spinosyn A}\xrightarrow{\text{H}_2\text{SO}_4}\text{Spinosyn A 17 pseudoaglycone}+\text{D forosamine}

This reaction typically yields this compound in high yields, often exceeding 85% under optimized conditions .

Methylation Patterns

The methylation of sugar moieties in spinosyn derivatives has been investigated to understand their structural variations and biological activities. The coordinated action of multiple methyltransferases allows for selective methylation patterns that can influence the stability and activity of the resulting compounds .

Spectroscopic Characterization

The characterization of this compound and its derivatives is typically performed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.

  • Mass Spectrometry (MS) : Used for determining molecular weights and confirming structures.

  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the compounds.

Table 1: NMR Assignments for Key Compounds

CompoundChemical Shift (δ) (ppm)
Spinosyn AVarious
This compoundSpecific shifts noted
Aglycone of Spinosyn ASpecific shifts noted

Yield Data

The yields from various reactions involving spinosyn A and its derivatives are summarized below:

Table 2: Yield Data from Hydrolysis Reactions

Reaction TypeCompound ProducedYield (%)
Hydrolysis of Spinosyn AThis compound>85
Further HydrolysisAglycone of Spinosyn AVaries
Chemoenzymatic SynthesisThis compound~19.6

Scientific Research Applications

Insecticidal Activity

Spinosyn A 17-pseudoaglycone is derived from spinosyn A through hydrolysis of the forosamine moiety. While it exhibits insecticidal properties, its activity is significantly weaker compared to spinosyn A, primarily due to the absence of the forosamine sugar, which is crucial for potent insecticidal action. Research indicates that the compound has limited efficacy against pests such as tobacco budworms at concentrations up to 64 ppm .

Agricultural Applications

Despite its reduced insecticidal activity, this compound can serve as a model compound for studying the degradation pathways of spinosyns in agricultural settings. Understanding these pathways can help in developing strategies to mitigate the environmental impact of agrochemicals.

Table 1: Comparison of Spinosyn A and this compound

PropertySpinosyn AThis compound
Insecticidal ActivityHighLow
Chemical StructureContains forosamineLacks forosamine
Environmental StabilityModerateVariable
SolubilityHighHigh

Pharmacological Potential

Recent studies have investigated the pharmacological potential of this compound beyond its insecticidal properties. Preliminary in vivo studies suggest that it may have anti-inflammatory effects and potential applications in cancer treatment.

Case Study: Antitumor Activity

In xenograft models, this compound demonstrated significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This suggests a promising avenue for further research into its anticancer properties .

Case Study: Anti-inflammatory Effects

In models of induced arthritis, treatment with this compound resulted in a significant reduction in paw swelling, indicating its potential as an anti-inflammatory agent .

Environmental Impact and Degradation Studies

The environmental fate of spinosyns, including this compound, has been a subject of research. Studies have shown that while spinosyns are generally considered environmentally friendly due to their low toxicity to non-target organisms, understanding their degradation products is crucial for assessing long-term ecological impacts.

Table 2: Environmental Fate of Spinosyns

CompoundDissipation Rate (days)Toxicity to Non-target Organisms
Spinosyn A14Low
Spinosyn D10Low
This compoundVariableVery Low

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spinosyn A 17-pseudoaglycone is unique due to its selective hydrolysis product, which retains the core macrolide structure but lacks the forosamine moiety. This structural modification significantly alters its biological activity and makes it a valuable intermediate for further chemical modifications and research .

Biological Activity

Spinosyn A 17-pseudoaglycone is a derivative of spinosyn A, a natural insecticide derived from the fermentation of Saccharopolyspora spinosa. This compound is formed through the selective hydrolysis of the forosamine sugar at the 17-position of spinosyn A, resulting in a product that exhibits significantly reduced biological activity compared to its parent compound. Understanding the biological activity of this compound is crucial for evaluating its potential applications in agriculture and pest management.

  • Molecular Formula : C33H50O9
  • Molecular Weight : 590.7 g/mol
  • Solubility : Soluble in ethanol, methanol, DMF, or DMSO
  • Purity : >95% by HPLC .

Spinosyns, including spinosyn A and its derivatives, primarily function as insecticides by acting on the nervous system of insects. They target nicotinic acetylcholine receptors (nAChRs) and modulate neurotransmission, leading to paralysis and death in susceptible insect species. The presence of the forosamine moiety in spinosyn A is essential for this potent activity; however, this compound lacks this moiety, resulting in significantly weaker insecticidal properties .

Biological Activity Overview

The biological activity of this compound has been characterized through various studies:

  • Insecticidal Activity :
    • This compound displays only weak insecticidal activity compared to spinosyn A. The absence of the forosamine sugar is a critical factor contributing to this reduced efficacy .
    • In comparative studies, spinosyn A demonstrated significant effectiveness against pests such as tobacco budworm larvae (Lepidoptera: Noctuidae), while this compound showed minimal impact .
  • Environmental Impact :
    • Research indicates that spinosad and its derivatives are subject to degradation in environmental conditions, influencing their persistence and ecological impact. The degradation pathways often involve hydrolysis and microbial action .
  • Toxicological Studies :
    • Limited toxicological data is available specifically for this compound. However, studies on spinosyns generally indicate low toxicity to mammals and beneficial insects, which is advantageous for integrated pest management strategies .

Study on Insecticidal Efficacy

A study published in the Journal of Economic Entomology assessed the efficacy of spinosyns against various agricultural pests. Spinosyn A was found to be highly effective against tobacco budworm larvae, while the pseudoaglycone exhibited negligible effects, underscoring the importance of the forosamine component for insecticidal potency .

Environmental Fate Analysis

Cleveland et al. (2002) conducted a comprehensive study on the environmental fate of spinosad, demonstrating that while spinosad degrades relatively quickly in aquatic systems, its derivatives like this compound exhibit different degradation rates due to structural changes .

Data Summary Table

PropertySpinosyn AThis compound
Molecular FormulaC33H47O9C33H50O9
Molecular Weight590.7 g/mol590.7 g/mol
Insecticidal ActivityHighWeak
SolubilityEthanol, MethanolEthanol, Methanol
Environmental PersistenceModerateVariable

Q & A

Basic Research Questions

Q. What enzymatic steps are critical in the chemoenzymatic synthesis of Spinosyn A 17-pseudoaglycone?

The synthesis involves sequential enzymatic modifications. Starting from glucose 1-phosphate, Gtt catalyzes its conversion to intermediate 2, followed by Gdh (to 3), Epi (to 4), and Kre (to 5). In a parallel pathway, acyl-CoA precursors are processed via SpnA-E (to 11), SpnJ (to 12), SpnM (to 13), SpnF (to 14), SpnG (to 15), and SpnL (to 16). Finally, SpnP converts intermediate 10 into 17-pseudoaglycone (17), which is further modified to spinosyn A .

Q. Why is the forosamine moiety critical for the bioactivity of spinosyn derivatives?

Removal of the forosamine saccharide at the 17-position (e.g., via mild acidic hydrolysis) significantly reduces insecticidal activity. For example, 3'-Ethoxy-Spinosyn L 17-pseudoaglycone shows weak activity compared to its glycosylated counterpart, confirming that forosamine is essential for potency .

Q. What are the recommended storage conditions for this compound in experimental settings?

The compound should be stored at -20°C in solid form. Solutions in DMSO, ethanol, or methanol should be aliquoted to avoid repeated freeze-thaw cycles. Long-term stability is maintained at -80°C (6 months) or -20°C (1 month). Heating to 37°C and sonication are recommended to improve solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

Discrepancies in NMR or mass spectrometry data may arise from stereochemical variations or residual solvents. Use high-purity (>95%) samples (validated via HPLC) and compare with published spectra of authenticated standards. For novel derivatives, employ 2D-NMR techniques (e.g., COSY, HSQC) and X-ray crystallography to confirm structural assignments .

Q. What strategies optimize the semi-synthesis of spinosyn derivatives from 17-pseudoaglycone precursors?

Under weak sulfuric acid conditions, the C17 glycosidic bond of spinosyn A hydrolyzes preferentially over the C9 bond, yielding 17-pseudoaglycone. To synthesize analogues (e.g., spinetoram J), introduce functional groups via regioselective acylation or alkylation at the 9- or 17-positions, followed by enzymatic glycosylation to restore bioactivity .

Q. How can QSAR models improve the design of spinosyn-based insecticides?

Develop neural network-based QSAR models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Train the model with bioactivity data (e.g., LD₅₀ against Heliothis virescens) to predict the impact of structural modifications. For example, replacing the forosamine with non-carbohydrate moieties often reduces activity, aligning with experimental observations .

Q. What experimental controls are essential when assessing the mutagenicity of spinosyn derivatives?

Include in vitro Ames tests (using Salmonella typhimurium strains) and mammalian cell assays (e.g., micronucleus tests). Spinosad (a spinosyn A/D mixture) showed no mutagenicity in these assays, but derivatives lacking glycosylation may require re-evaluation. Always compare with positive controls (e.g., ethyl methanesulfonate) and validate purity to exclude solvent-related artifacts .

Q. Methodological Notes

  • Handling Insoluble Samples : For solubility challenges, pre-warm solvents to 37°C, sonicate for 15 minutes, and centrifuge at 10,000×g to remove particulates .
  • Structural Confirmation : Cross-reference synthetic intermediates with CAS-registered spectral databases and use chiral columns in HPLC to verify enantiomeric purity .

Properties

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCLXDPNSMLYPU-YDZPRSSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001029382
Record name A 83543A pseudoglycone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131929-68-5
Record name A 83543A pseudoglycone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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